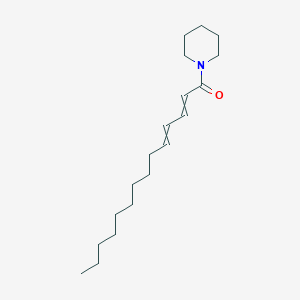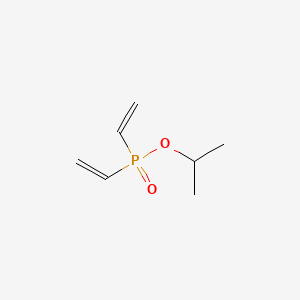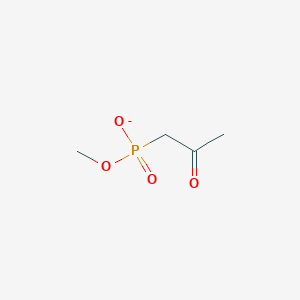
Methyl (2-oxopropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C4H8O4P. It is a phosphonate ester that contains a characteristic C-P bond, where phosphorus is directly bonded to carbon. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
There are two main synthetic approaches to prepare methyl (2-oxopropyl)phosphonate:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates, followed by the transformation of the organolithium reagent into an organocuprate reagent. The intermediate is then reacted with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach involves the reaction of haloacetones with trialkyl phosphites. For instance, iodoacetone can be treated with trimethyl phosphite to form dithis compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the Michaelis–Arbuzov reaction due to its relatively higher yields and feasibility for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl (2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
科学的研究の応用
Methyl (2-oxopropyl)phosphonate has diverse applications in scientific research:
Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which methyl (2-oxopropyl)phosphonate exerts its effects involves its ability to mimic phosphates and carboxylates of biological molecules. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites, thereby interfering with their normal function .
類似化合物との比較
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with two methyl groups attached to the phosphonate.
Ethyl (2-oxopropyl)phosphonate: Contains ethyl groups instead of methyl groups.
Diethyl (2-oxopropyl)phosphonate: Similar to dimethyl but with ethyl groups.
Uniqueness
This compound is unique due to its specific reactivity and the ease with which it can be synthesized and manipulated in various chemical reactions. Its ability to serve as a precursor for important reagents like the Bestmann–Ohira reagent highlights its significance in organic synthesis .
特性
CAS番号 |
52011-39-9 |
|---|---|
分子式 |
C4H8O4P- |
分子量 |
151.08 g/mol |
IUPAC名 |
methoxy(2-oxopropyl)phosphinate |
InChI |
InChI=1S/C4H9O4P/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3,(H,6,7)/p-1 |
InChIキー |
LAAZIZCOBOBXHQ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)CP(=O)([O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


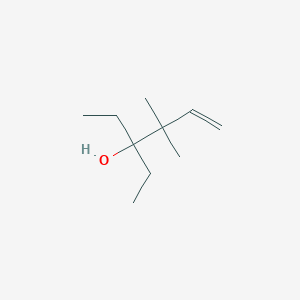
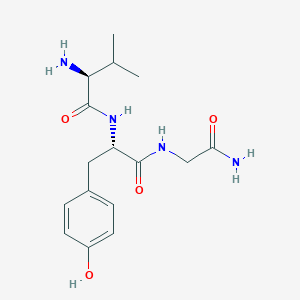
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
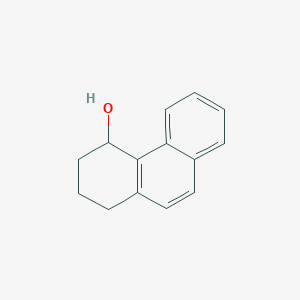
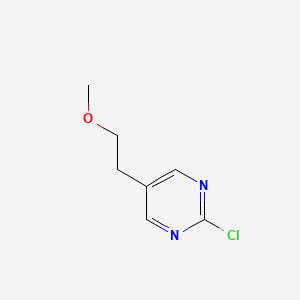
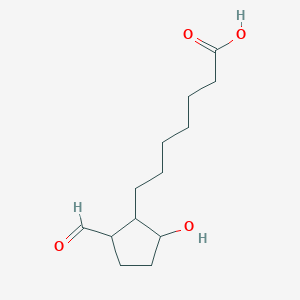
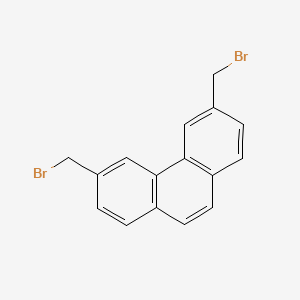
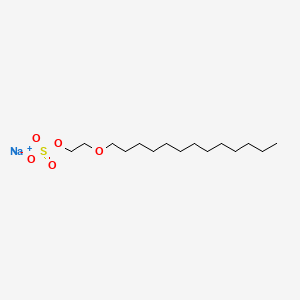
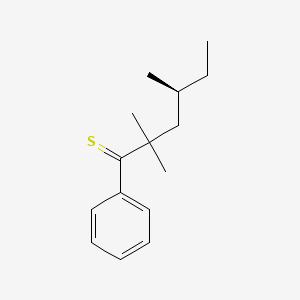
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
